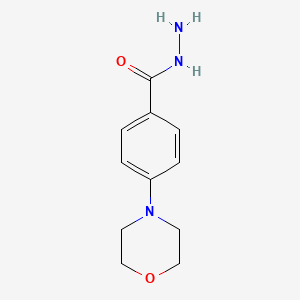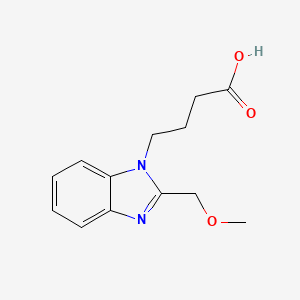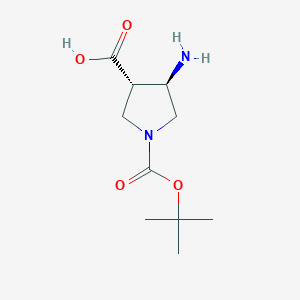![molecular formula C12H9N3OS B1390812 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-52-6](/img/structure/B1390812.png)
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Vue d'ensemble
Description
“2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound that belongs to the class of thiazolo pyridine derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazolo pyridine derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .Molecular Structure Analysis
The molecular structure of these compounds can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The structure of the N-heterocyclic core of these compounds is directly involved in binding to the kinase through key hydrogen bonds interaction .Applications De Recherche Scientifique
Synthesis and Biological Activity : A study by Demchenko et al. (2015) details the synthesis of novel compounds, including derivatives of [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones. These compounds were tested for analgesic and anti-inflammatory activities, showcasing their potential in medical research (Demchenko et al., 2015).
Analgesic Activity : A study by Demchenko et al. (2012) focused on synthesizing a series of new [1,3]thiazolo-[4,5-d]pyridazine-4(5Н)-ones, including 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, and examining their analgesic activity. The study found that electron donor substituents in certain positions of the molecule significantly influenced the analgesic effect (Demchenko et al., 2012).
Chemical Synthesis and Properties : Arakawa et al. (1977) reported on the synthesis of 6-methyl- and 6-phenyl-thiazolo[3, 2-b]pyridazin-4-ium perchlorates, which are related compounds. The study provides insights into the chemical properties and the processes involved in creating these complex structures (Arakawa et al., 1977).
Crystal Structure Analysis : The work by Bovio & Locchi (1972) on the crystal and molecular structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one provides valuable information on the structural aspects of similar compounds, which can be crucial for understanding their chemical behavior and potential applications (Bovio & Locchi, 1972).
Preparation and Biological Testing : Youssef et al. (2011) explored the preparation of related heterocyclic systems and tested their biocidal properties against bacteria and fungi. This highlights the potential antimicrobial applications of these compounds (Youssef et al., 2011).
Synthesis and Anti-Inflammatory Activities : A study by Tozkoparan et al. (1999) synthesized and evaluated the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, revealing their potential in anti-inflammatory drug development (Tozkoparan et al., 1999).
Mécanisme D'action
Target of Action
Thiazole derivatives, a core structural motif in this compound, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, such as inhibiting the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been implicated in a wide range of biological processes, including pain therapy, antithrombotic activity, and bacterial dna gyrase b inhibition .
Result of Action
Some thiazole derivatives have shown high antiviral activity against h1n1 .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKZACFHBMHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)




![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)

